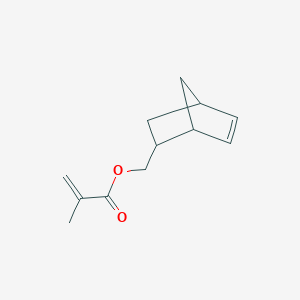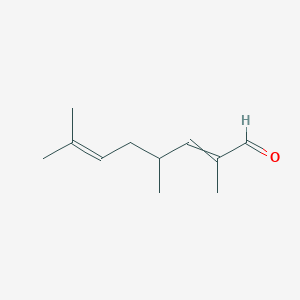![molecular formula C15H15Cl2N3O3 B8636749 4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine](/img/structure/B8636749.png)
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two chlorine atoms, a methoxy group, a phenoxy group, and a morpholine ring attached to a pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate precursors, such as 2,4,6-trichloropyrimidine, with suitable nucleophiles.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Attachment of the Phenoxy Group: The phenoxy group can be attached through nucleophilic aromatic substitution reactions using phenol derivatives.
Incorporation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield reduced derivatives, and substitution may yield substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: A similar compound with a bipyrimidine core instead of a morpholine ring.
4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine: Another related compound with a different substitution pattern on the pyrimidine core.
Uniqueness
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine is unique due to the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can make it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C15H15Cl2N3O3 |
|---|---|
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-21-10-4-2-3-5-11(10)23-12-13(16)18-15(19-14(12)17)20-6-8-22-9-7-20/h2-5H,6-9H2,1H3 |
Clave InChI |
CWHCZQKBHKEGDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)N3CCOCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl [3-(2-oxopropyl)phenoxy]acetate](/img/structure/B8636703.png)

![6-Hydrazino-N-[4-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B8636727.png)








